molecular formula C24H18 B072520 1,1':2',1'':3'',1'''-Quaterphenyl CAS No. 1165-57-7

1,1':2',1'':3'',1'''-Quaterphenyl

Cat. No. B072520
CAS RN: 1165-57-7
M. Wt: 306.4 g/mol
InChI Key: IYOPGJKANUEHBW-UHFFFAOYSA-N
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Description

1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl is a benzenoid aromatic compound that consists of four phenyl groups . Its molecular formula is C24H18 . It is also known by other names such as o,m-Quaterphenyl and 2,3’-Diphenylbiphenyl .


Molecular Structure Analysis

The molecular structure of 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl can be represented by the canonical SMILES string: C1=CC=C(C=C1)C2=CC(CC=C2)C3=CC=CC=C3C4=CC=CC=C4 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl has a molecular weight of 306.4 g/mol . It has a XLogP3 value of 7.7, indicating its lipophilicity . It has no hydrogen bond donors or acceptors, and it has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 306.140850574 g/mol . It has a topological polar surface area of 0 Ų and a complexity of 360 .

Scientific Research Applications

  • Oligomerization and Synthesis : Percec and Okita (1993) synthesized isomeric dichloroquaterphenyls and oligomerized them using Ni(0) catalysis to yield soluble oligophenylenes. This process demonstrates the compound's utility in polymer science (Percec & Okita, 1993).

  • Liquid Crystals and Chiral Materials : Kula, Herman, and Chojnowska (2013) developed a synthetic approach for chiral terphenyl- and quaterphenyl-based diesters. These compounds exhibit properties like good solubility in liquid crystalline mixtures and moderate helical twisting power, making them suitable for cholesteric and blue phase materials (Kula, Herman, & Chojnowska, 2013).

  • Solid-State Blue Emitters : Fu et al. (2012) designed a family of p-quaterphenyls substituted with a dimesitylboryl group, exhibiting efficient intramolecular charge-transfer emissions and solid-state fluorescence, making them suitable as bipolar transporting blue emitters (Fu, Zhang, Yan, & Zhao, 2012).

  • Polyphenyl Synthesis : Ibuki et al. (1982) utilized a Kharash-type Grignard cross-coupling reaction for synthesizing a variety of polyphenyls, including quaterphenyls, underlining the compound's importance in organic synthesis (Ibuki et al., 1982).

  • Molecular Fractals : Shang et al. (2015) used aromatic bromo compounds, including quaterphenyl, to assemble defect-free molecular Sierpiński triangle fractals on a surface. This study highlights its application in nanotechnology and surface science (Shang et al., 2015).

  • Optical Properties and Nanoaggregates : Wallmann et al. (2008) developed a synthesis approach for monofunctionalized quaterphenyls, important for creating self-assembled nanoaggregates with potential optical applications (Wallmann, Schiek, Koch, & Lützen, 2008).

  • Electronic Materials : Vögtle and Kadei (1991) synthesized p-quaterphenyl-based macrocycles, which form charge-transfer complexes and have potential in electronic material applications (Vögtle & Kadei, 1991).

properties

IUPAC Name

1-phenyl-2-(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-3-10-19(11-4-1)21-14-9-15-22(18-21)24-17-8-7-16-23(24)20-12-5-2-6-13-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOPGJKANUEHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151401
Record name 1,1':2',1'':3'',1'''-Quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1':2',1'':3'',1'''-Quaterphenyl

CAS RN

1165-57-7
Record name 1,1':2',1'':3'',1'''-Quaterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':2',1'':3'',1'''-Quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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